molecular formula C11H21NO4 B072695 O-Butanoylcarnitine CAS No. 1492-26-8

O-Butanoylcarnitine

Cat. No.: B072695
CAS No.: 1492-26-8
M. Wt: 231.29 g/mol
InChI Key: QWYFHHGCZUCMBN-UHFFFAOYSA-N
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Description

O-Butanoylcarnitine is a C4-acylcarnitine that is the O-butanoyl derivative of carnitine . It has a role as a human metabolite and is a butyrate ester . It derives from a butyric acid .


Synthesis Analysis

In a study, it was found that the level of this compound significantly decreased in a hyperuricemia model group. Treatment with polydatin resulted in a significant elevation in the levels of this compound, indicating that polydatin reversed the uric acid-induced disturbance of carnitine metabolism .


Molecular Structure Analysis

The chemical formula of this compound is C11H21NO4 . Its systematic name is 3-butanoyloxy-4-(trimethylazaniumyl)butanoate . The InChI key is QWYFHHGCZUCMBN-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a butyrate ester and a C4-acylcarnitine . It has a functional parent butyric acid . It is a metabolite produced during a metabolic reaction in humans .


Physical and Chemical Properties Analysis

This compound has 16 heavy atoms . It has 0 rings and 0 aromatic rings . It has 8 rotatable bonds . Its Van der Waals molecular volume is 239.74 . Its topological polar surface area is 66.43 . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . Its logP is 0.12 . Its molar refractivity is 59.00 .

Scientific Research Applications

  • Acylcarnitine Profiling in Urine Specimens

    Acylcarnitine profiling in urine using electrospray ionisation tandem mass spectrometry (ESI-MS/MS) is useful for neonatal screening, able to detect inborn errors of fatty acid oxidation, amino acid, organic acid, and carnitine metabolism. This method is suitable for selective screening and confirmation of diagnosis with the advantage of high-throughput quantitative measurement (Mueller et al., 2003).

  • Newborn Screening for Ornithine Transcarbamylase Deficiency

    The inclusion of orotic acid (OA) in newborn screening, compatible with existing analytical procedures for acylcarnitines, can help detect ornithine transcarbamylase deficiency (OTC-D). The method allows for detection without an extra analytical run (Janzen et al., 2014).

  • Measurement Challenges in Blood Spot Analysis

    There can be inaccuracies in measuring free carnitine in blood spot analysis by electrospray tandem mass spectrometry, which has implications for screening inherited metabolic diseases (Johnson, 1999).

  • Diabetic Nephropathy and Acylcarnitines

    Acylcarnitines are key in understanding metabolic diseases. A study demonstrated a method for simultaneous measurement of amino acids and acylcarnitines in plasma, which is useful in researching diabetic nephropathy in type 2 diabetes patients (Esmati et al., 2021).

  • Use in Metabolic Disorder Diagnosis

    Acylcarnitine analysis is a sensitive method to detect more than 20 inborn errors of metabolism, resulting from abnormal accumulation of acylcarnitine species due to several organic acidemias and most fatty acid β‐oxidation disorders (Smith & Matern, 2010).

Mechanism of Action

In a hyperuricemic rat model, the levels of O-butanoylcarnitine decreased. After the administration of polydatin, the levels of this compound increased, indicating that polydatin could reverse the uric acid-induced disturbance of carnitine metabolism .

Future Directions

Research on O-Butanoylcarnitine could focus on its role in metabolic diseases such as hyperuricemia . It could also be studied for its potential role in other diseases, given its status as a human metabolite .

Properties

IUPAC Name

3-butanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFHHGCZUCMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151733
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492-26-8
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1492-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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